molecular formula C9H5ClN2OS B15334837 4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde

4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B15334837
M. Wt: 224.67 g/mol
InChI Key: WNEULRBSYDLHRG-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a chloropyrimidine moiety attached to a thiophene ring, which is further functionalized with a carbaldehyde group. It is used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with thiophene-2-carbaldehyde under specific conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol (EtOH) or methanol (MeOH), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted pyrimidine derivatives.

Comparison with Similar Compounds

4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H5ClN2OS

Molecular Weight

224.67 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H5ClN2OS/c10-9-11-2-1-8(12-9)6-3-7(4-13)14-5-6/h1-5H

InChI Key

WNEULRBSYDLHRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CSC(=C2)C=O)Cl

Origin of Product

United States

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